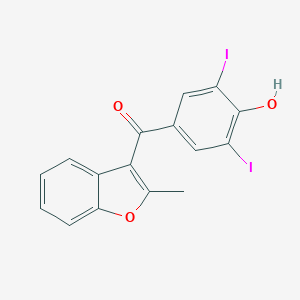

3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran

Beschreibung

Eigenschaften

IUPAC Name |

(4-hydroxy-3,5-diiodophenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10I2O3/c1-8-14(10-4-2-3-5-13(10)21-8)15(19)9-6-11(17)16(20)12(18)7-9/h2-7,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUUKNMPBTWGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436281 | |

| Record name | (4-hydroxy-3,5-diiodophenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10402-56-9 | |

| Record name | (4-hydroxy-3,5-diiodophenyl)-(2-methyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran typically involves multi-step organic reactions. One common method starts with the iodination of 4-hydroxybenzoic acid to introduce iodine atoms at the 3 and 5 positions. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with 2-methylbenzofuran under Friedel-Crafts acylation conditions to yield the target compound.

Reaction Conditions:

Iodination: Iodine (I2) and potassium iodide (KI) in an acidic medium.

Formation of Benzoyl Chloride: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Friedel-Crafts Acylation: Aluminum chloride (AlCl3) as a catalyst in an anhydrous solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Demethylation and Hydrolysis Reactions

The hydroxybenzoyl moiety in this compound suggests potential derivatization through demethylation or hydrolysis pathways. In analogous systems (e.g., 2-alkyl-3-(4-methoxybenzoyl)benzofurans), demethylation is achieved using aluminum chloride (AlCl₃) complexes in aromatic hydrocarbons (toluene/benzene) under reflux, followed by hydrolysis with strong acids like HCl . For 3-(3,5-diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran:

-

Demethylation : Unlikely required, as the 4-hydroxy group is already present.

-

Hydrolysis : Possible cleavage of the benzoyl group under acidic conditions (e.g., HCl at 75–80°C) , though steric hindrance from iodine substituents may slow reactivity.

Electrophilic Substitution on the Benzofuran Ring

The electron-rich benzofuran ring is prone to electrophilic attacks, but the 3,5-diiodo-4-hydroxybenzoyl substituent introduces strong electron-withdrawing effects, potentially deactivating the ring.

-

Nitration/Sulfonation : Limited reactivity expected due to deactivation.

-

Halogenation : Further iodination is improbable under standard conditions.

Functionalization of the Hydroxy Group

The phenolic -OH group at the 4-position can undergo typical reactions:

Iodine-Specific Reactions

The 3,5-diiodo substituents offer unique reactivity:

-

Ultrasound-Assisted Deiodination : May occur under radical conditions (e.g., Zn/NH₄Cl), but stability likely high due to aromatic conjugation.

-

Cross-Coupling (Ullmann/Suzuki) : Potential for iodine displacement using palladium catalysts, though limited by the electron-withdrawing benzoyl group .

Coordination Complex Formation

The hydroxy and carbonyl groups could act as ligands for metal ions:

-

AlCl₃ Complexation : Formation of 1:1 or 2:1 AlCl₃ complexes in nonpolar solvents (e.g., toluene) . Infrared (IR) shifts (e.g., C=O stretching at ~1500–1550 cm⁻¹) would indicate coordination .

Stability Under Oxidative Conditions

The compound’s stability in oxidative environments is critical:

-

H₂O₂/Tungstate Systems : Resists ipso-hydroxylation due to pre-existing hydroxy group, but iodine substituents may undergo oxidation to periodinane derivatives under strong conditions .

Synthetic Precursor Analysis

If synthesized via Friedel-Crafts acylation :

-

Key Intermediate : 2-methylbenzofuran reacting with 3,5-diiodo-4-methoxybenzoyl chloride.

-

Catalyst : FeCl₃ or SnCl₄ (though FeCl₃ offers better selectivity ).

-

Demethylation Step : AlCl₃-mediated removal of the methoxy group to yield the final hydroxy derivative.

Thermal and Solvent Effects

-

Microwave-Assisted Reactions : Reduces reaction times (1–3 minutes vs. 6–8 hours) , applicable for etherification or coupling reactions.

-

Solvent Compatibility : Stable in aromatic hydrocarbons (toluene/benzene) but may decompose in polar aprotic solvents (DMF/DMSO) under heating .

Biological Derivatization Pathways

Though not directly studied, structurally similar bisaroylbenzodifurans exhibit bioactivity. Potential modifications include:

-

Sulfonation : Introduce sulfonic acid groups for solubility enhancement.

-

Glycosylation : Attach sugar moieties to the hydroxy group for prodrug applications .

Analytical Characterization Data

Hypothetical characterization based on analogous compounds :

| Technique | Key Signals |

|---|---|

| IR | C=O stretch: 1650–1680 cm⁻¹ (free), 1500–1550 cm⁻¹ (coordinated); O-H: 3200 cm⁻¹ |

| ¹H NMR | Aromatic protons: δ 6.8–8.1 ppm (complex splitting due to iodine substituents) |

| MS | Molecular ion peak: m/z ≈ 554 (M⁺, calculated for C₁₇H₁₁I₂O₃) |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of benzofuran, including 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran, exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that benzofuran derivatives possess antimicrobial properties against various pathogens. For instance:

- Compounds similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. In one study, certain derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans .

- The presence of halogen substituents in the structure appears to enhance the antimicrobial efficacy .

Anticancer Potential

The benzofuran scaffold is recognized for its anticancer properties. Research has highlighted:

- Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer progression, making them potential candidates for drug development .

Antifungal Activity

The antifungal properties of benzofuran derivatives are noteworthy:

- Studies indicate that certain compounds exhibit significant antifungal activity against strains such as Candida and Aspergillus, with some achieving MIC values as low as 100 μg/mL .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Wirkmechanismus

The mechanism of action of 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can facilitate binding to these targets, while the benzofuran core can interact with hydrophobic regions of proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physicochemical Properties :

- Appearance : White to off-white crystalline powder .

- Melting Point : 142–144°C .

- Boiling Point : 536.8°C at 760 mmHg .

- Density : 1.864 g/cm³ .

- LogP : 5.92 (indicating high lipophilicity) .

Comparison with Structurally Similar Compounds

2-Butyl-3-(4-hydroxybenzoyl)benzofuran (CAS 52490-15-0)

- Molecular Formula : C₁₉H₁₈O₃

- Molecular Weight : 294.34 g/mol .

- Key Differences :

- Substituents : Lacks iodine atoms at the 3,5-positions of the benzoyl group.

- Physicochemical Impact :

- Lower molecular weight and density (iodine contributes ~253.8 g/mol per atom).

- Reduced lipophilicity (LogP ~3.5 estimated), affecting membrane permeability .

2-Butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran (CAS 141645-16-1)

- Molecular Formula: C₁₉H₁₇NO₅

- Molecular Weight : 339.35 g/mol .

- Key Differences: Substituents: Nitro group (-NO₂) at the 5-position of the benzofuran ring. Physicochemical Impact:

- Increased polarity due to the nitro group, reducing LogP (~4.2 estimated).

- Potential for enhanced metabolic instability compared to the iodinated compound . Application: Likely used in nitro-containing drug intermediates, such as antimicrobial or antiparasitic agents.

Amiodarone Impurity D (CAS 1951-26-4)

- Relationship : The target compound itself is classified as Amiodarone Impurity D , highlighting its role in quality control during amiodarone synthesis .

- Comparison with Amiodarone: Structural Link: Amiodarone (C₂₅H₂₉I₂NO₃) incorporates the target compound’s benzofuran core but adds a diethylaminoethoxy side chain . Functional Impact: The iodine atoms in the target compound are retained in amiodarone, contributing to its prolonged half-life and tissue accumulation .

Physicochemical and Functional Contrasts

| Property | Target Compound (1951-26-4) | 4-Hydroxybenzoyl Analog (52490-15-0) | 5-Nitro Analog (141645-16-1) |

|---|---|---|---|

| Molecular Weight | 546.14 g/mol | 294.34 g/mol | 339.35 g/mol |

| Melting Point | 142–144°C | Not reported | Not reported |

| LogP | 5.92 | ~3.5 (estimated) | ~4.2 (estimated) |

| Key Substituents | 3,5-Diiodo, 4-hydroxy | 4-Hydroxy | 4-Hydroxy, 5-nitro |

| Pharmaceutical Role | Amiodarone intermediate | Generic intermediate | Nitro-functionalized intermediate |

Biologische Aktivität

3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran, also known by its CAS number 10402-56-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H10I2O3

- Molecular Weight : 504.06 g/mol

- Structural Features : The compound contains a benzofuran moiety substituted with a diiodo and hydroxyl group, which may contribute to its biological properties .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor effects. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models .

The biological activity can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction and activation of caspases .

- Interaction with Ion Channels : There is evidence suggesting that related compounds can modulate ion channel activity, which may influence cellular excitability and signaling pathways .

Case Study 1: Antioxidant Effects

A study conducted on a series of benzofuran derivatives found that those with hydroxyl substitutions demonstrated enhanced antioxidant activity compared to their non-hydroxylated counterparts. The study utilized DPPH and ABTS assays to quantify free radical scavenging abilities, revealing that the diiodo substitution significantly increased efficacy .

Case Study 2: Anticancer Potential

In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound inhibited cell growth at micromolar concentrations. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis after treatment with the compound .

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-Diiodo-4-hydroxybenzoyl)-2-methyl-benzofuran?

- Methodological Answer : The compound is synthesized via heteroannulation (one-pot synthesis) using NaH in THF to deprotonate intermediates, followed by regioselective iodination at the 3,5-positions of the benzoyl moiety. Cascade [3,3]-sigmatropic rearrangements are also employed to construct the benzofuran core, with benzyloxy groups protecting reactive hydroxyl groups during synthesis . Key reagents include 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol and NaH in anhydrous THF .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to assign proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve the spatial arrangement of iodine substituents and hydrogen bonding (e.g., O–H···O interactions in the hydroxybenzoyl group) . Elemental analysis ensures stoichiometric purity .

Q. What in vitro assays are used to screen its biological activities?

- Methodological Answer : Common assays include:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at concentrations ranging from 1–100 μM, with IC₅₀ values calculated .

- Antimicrobial Activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

- Antioxidant Activity : DPPH radical scavenging assay, with results compared to ascorbic acid .

Advanced Research Questions

Q. How do structural modifications at the benzofuran core impact biological activity and selectivity?

- Methodological Answer : Substituent position and electronic effects critically modulate activity. For example:

- C-2 Methyl Group : Enhances metabolic stability by steric hindrance, reducing CYP450-mediated oxidation .

- 3,5-Diiodo Substitution : Increases lipophilicity, improving blood-brain barrier penetration for neuroprotective applications .

- Hydroxybenzoyl Group : Acts as a hydrogen-bond donor, enhancing binding to enzymes like MAO-B (IC₅₀ ~140 nM in analogs) . SAR studies use halogen scanning (e.g., Br → I) to optimize isoform selectivity .

Q. What mechanistic insights explain its neuroprotective effects?

- Methodological Answer : The compound scavenges reactive oxygen species (ROS) in primary rat cortical neurons, as shown by reduced lipid peroxidation (malondialdehyde assay) and increased glutathione levels. Mitochondrial protection is confirmed via JC-1 staining (maintaining ΔΨm) and ATP quantification. Docking studies suggest interactions with the Keap1-Nrf2 pathway, activating antioxidant response elements .

Q. How can computational methods predict interactions with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution in the hydroxybenzoyl group, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) predicts binding to MAO-B (PDB: 2V5Z) with a ΔG of −9.2 kcal/mol, while molecular dynamics (100 ns simulations) validate stable hydrogen bonds with Tyr435 and Cys397 .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed by:

- Assay Standardization : Uniform cell lines (e.g., NIH/3T3 for baseline toxicity) and incubation times (24–48 hr) .

- Substituent Analysis : Comparative studies of 5-methoxy vs. 5-nitro analogs to isolate electronic effects on MAO-B inhibition .

- Metabolic Stability Testing : Microsomal assays (human liver microsomes) to account for degradation differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.